
(2S)-N,N,O-Tribenzylserinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N,N,O-Tribenzylserinol is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a serinol backbone with three benzyl groups attached to the nitrogen and oxygen atoms, making it a versatile intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N,N,O-Tribenzylserinol typically involves the protection of serinol followed by benzylation. One common method includes:
Protection of Serinol: The hydroxyl group of serinol is protected using a suitable protecting group such as a benzyl group.
Benzylation: The protected serinol is then subjected to benzylation using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2S)-N,N,O-Tribenzylserinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyl groups can be reduced to yield the corresponding amine or alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
(2S)-N,N,O-Tribenzylserinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-N,N,O-Tribenzylserinol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
(2S)-N,N-Dibenzylserinol: Lacks one benzyl group compared to (2S)-N,N,O-Tribenzylserinol.
(2S)-N-Benzylserinol: Contains only one benzyl group.
(2S)-Serinol: The parent compound without any benzyl groups.
Uniqueness: this compound is unique due to the presence of three benzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
1798903-09-9 |
|---|---|
分子式 |
C24H27NO2 |
分子量 |
361.485 |
IUPAC名 |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
InChIキー |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
同義語 |
(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol; (2S)-(N,N,-Dibenzyl-O-benzyl)serinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
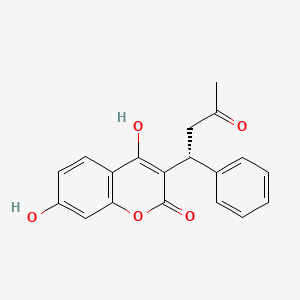
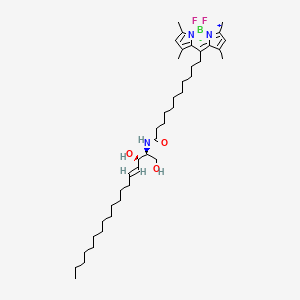
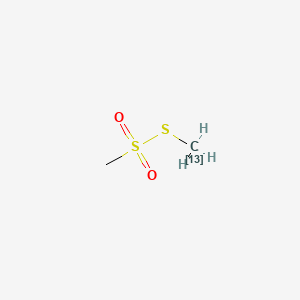
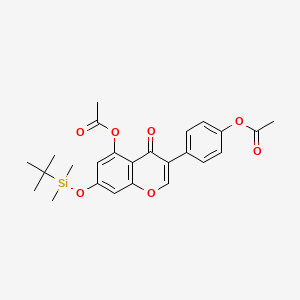
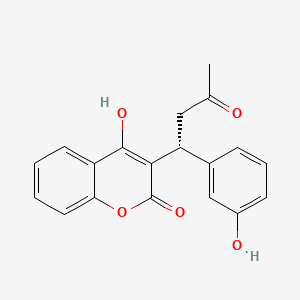
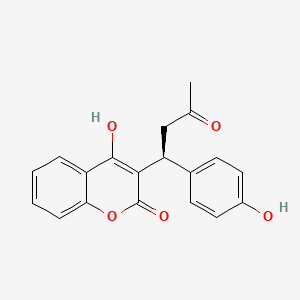
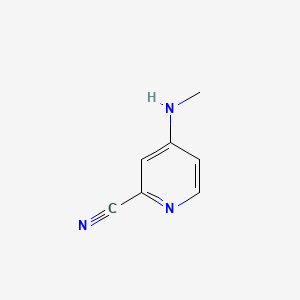
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
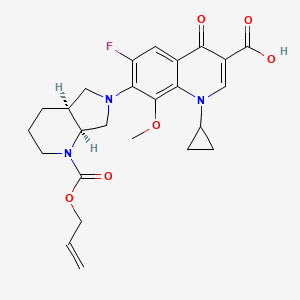
![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
